

# Degradation rate comparison of polydioxanone and polycaprolactone (PCL)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Dioxan-2-one

Cat. No.: B042840

[Get Quote](#)

## Degradation Rate Duel: Polydioxanone (PDO) vs. Polycaprolactone (PCL)

A comprehensive comparison of the degradation profiles of two leading biodegradable polymers for researchers, scientists, and drug development professionals.

Polydioxanone (PDO) and polycaprolactone (PCL) are two of the most prominent biodegradable aliphatic polyesters utilized in biomedical applications, from surgical sutures and tissue engineering scaffolds to drug delivery systems. Their distinct degradation kinetics are a critical determinant of their suitability for specific applications. This guide provides an objective comparison of their degradation rates, supported by experimental data, to aid in material selection and device design.

## At a Glance: Key Differences in Degradation

Polydioxanone is characterized by its relatively rapid degradation, making it ideal for applications requiring short-term mechanical support that gradually transfers stress to healing tissues. In contrast, polycaprolactone exhibits a significantly slower degradation profile, rendering it suitable for long-term implants and controlled drug release over extended periods.

## In Vitro Degradation Comparison

The following tables summarize the quantitative data from in vitro degradation studies, typically conducted in phosphate-buffered saline (PBS) at 37°C to simulate physiological conditions.

Table 1: In Vitro Mass Loss of PDO and PCL

| Time     | Polydioxanone (PDO)<br>Mass Loss (%)       | Polycaprolactone (PCL)<br>Mass Loss (%)       |
|----------|--------------------------------------------|-----------------------------------------------|
| 4 Weeks  | ~5-10%                                     | < 1%                                          |
| 8 Weeks  | ~10-20%                                    | < 2% <a href="#">[1]</a>                      |
| 10 Weeks | ~3% (for a stent form) <a href="#">[2]</a> | -                                             |
| 6 Months | Substantial to complete<br>degradation     | ~1-7% <a href="#">[3]</a> <a href="#">[4]</a> |
| 1 Year   | Fully degraded                             | ~5% <a href="#">[5]</a>                       |

Table 2: In Vitro Molecular Weight Retention of PDO and PCL

| Time     | Polydioxanone (PDO)<br>Molecular Weight<br>Retention (%) | Polycaprolactone (PCL)<br>Molecular Weight<br>Retention (%) |
|----------|----------------------------------------------------------|-------------------------------------------------------------|
| 4 Weeks  | Significant decrease                                     | > 95%                                                       |
| 8 Weeks  | Substantial decrease                                     | > 90%                                                       |
| 6 Months | Not applicable (fully degraded)                          | ~100% (virtually no change) <a href="#">[3]</a>             |
| 1 Year   | Not applicable (fully degraded)                          | ~88.6% <a href="#">[6]</a>                                  |

## In Vivo Degradation Comparison

In vivo studies, typically involving subcutaneous implantation in animal models, provide a more clinically relevant picture of degradation, influenced by enzymatic activity and cellular responses.

Table 3: In Vivo Degradation Characteristics of PDO and PCL

| Parameter             | Polydioxanone (PDO)                        | Polycaprolactone (PCL)                |
|-----------------------|--------------------------------------------|---------------------------------------|
| Tensile Strength Loss | 67% loss in 14-28 days[7]                  | Gradual loss over months to years     |
| Complete Absorption   | 117 to 240 days[7]                         | > 2 years[8]                          |
| Biocompatibility      | Good, with transient inflammatory response | Excellent, minimal tissue reaction[3] |

## Experimental Protocols

The data presented in this guide is derived from studies employing standardized methodologies to assess polymer degradation. Below are representative experimental protocols for *in vitro* and *in vivo* degradation analysis.

### In Vitro Hydrolytic Degradation Protocol

This protocol outlines a typical procedure for evaluating the hydrolytic degradation of PDO and PCL scaffolds in a simulated physiological environment.

[Click to download full resolution via product page](#)*In Vitro Degradation Workflow*

## In Vivo Degradation Protocol

This protocol provides a general framework for assessing the in vivo degradation and biocompatibility of PDO and PCL implants.



[Click to download full resolution via product page](#)

#### *In Vivo Degradation Workflow*

## Degradation Mechanisms

The primary mechanism of degradation for both PDO and PCL is hydrolysis of their ester linkages. This process occurs in two main stages:

- Initial Stage: Water molecules penetrate the amorphous regions of the polymer, causing random chain scission of the ester bonds. This leads to a decrease in molecular weight without significant mass loss.

- Second Stage: As the molecular weight decreases, shorter, water-soluble oligomers and monomers are formed. These fragments diffuse out of the polymer matrix, resulting in mass loss.



[Click to download full resolution via product page](#)

#### *Hydrolytic Degradation Pathways*

The faster degradation of PDO can be attributed to the presence of ether linkages in its backbone, which increase the hydrophilicity and accessibility of the ester groups to water molecules. PCL's more hydrophobic nature and higher crystallinity contribute to its slower hydrolysis rate.

## Conclusion

The choice between polydioxanone and polycaprolactone is fundamentally dictated by the required degradation timeline of the biomedical application. PDO offers a predictable and relatively rapid degradation profile suitable for short-term applications where tissue regeneration is expected within a few months. Conversely, PCL provides long-term stability, making it the material of choice for durable implants and extended drug delivery. A thorough understanding of these degradation kinetics, as outlined in this guide, is paramount for the successful design and development of next-generation medical devices and therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of polycaprolactone scaffold degradation for 6 months in vitro and in vivo | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polydioxanone implants: A systematic review on safety and performance in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Poly( $\epsilon$ -caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Degradation rate comparison of polydioxanone and polycaprolactone (PCL)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042840#degradation-rate-comparison-of-polydioxanone-and-polycaprolactone-pcl>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)